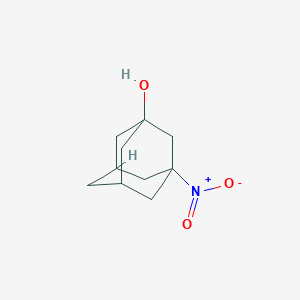

3-Nitroadamantan-1-ol

Description

Significance of Adamantane (B196018) Derivatives in Contemporary Organic Chemistry

Adamantane, a tricyclic hydrocarbon with a rigid and virtually stress-free cage-like structure resembling a diamondoid unit, holds a significant position in modern organic chemistry. wikipedia.orgrsc.org Its discovery in petroleum in 1933 opened up a new field dedicated to polyhedral organic compounds. wikipedia.org The unique three-dimensional, bulky, and lipophilic nature of the adamantane scaffold makes its derivatives highly valuable in various scientific domains. researchgate.net In medicinal chemistry, the incorporation of an adamantane moiety into drug molecules can enhance their therapeutic index by improving metabolic stability and modulating lipophilicity. researchgate.net A notable example is amantadine (B194251), an early antiviral drug. rsc.org Beyond pharmaceuticals, adamantane derivatives are crucial as building blocks in materials science for creating novel polymers and nanomaterials with high thermal stability. wikipedia.orgrsc.org They also find applications in the development of catalysts and ligands where the rigid framework provides steric bulk and structural definition. rsc.orgcuni.cz The functionalization of adamantane, particularly at its tertiary C-H bonds at the bridgehead positions, allows for the creation of a diverse range of substituted derivatives with tailored properties. wikipedia.orgmdpi.com

Historical Context and Evolution of Nitroadamantane Synthesis and Reactivity Studies

The chemistry of adamantane began with its isolation from crude oil in 1933. rsc.org However, for decades, its functionalization remained a challenge. Early methods for introducing substituents often relied on reactions involving carbocation intermediates, which are particularly stable at the bridgehead positions of the adamantane cage. rsc.org The synthesis of nitroadamantanes, a key class of derivatives, has evolved significantly over time. A pivotal development was the use of potent nitrating agents like nitronium tetrafluoroborate (B81430) (NO₂BF₄). researchgate.net Research by Olah et al. demonstrated that the reaction of adamantane with nitronium tetrafluoroborate in solvents like nitromethane (B149229) or nitroethane could produce 1-nitroadamantane. researchgate.net This reaction proceeds slowly, often over several days, and involves the initial formation of fluorinated and oxidized byproducts before converting to the final nitro compound. researchgate.net This suggests a mechanism involving an intermediate 1-adamantyl cation. researchgate.net Over the years, other methods have been developed to synthesize nitroadamantanes, including the oxidation of aminoadamantanes. For instance, 1-aminoadamantane can be oxidized using reagents like peracetic acid and ozone with high efficiency.

| Method for 1-Nitroadamantane Synthesis | Reagents | Reported Yield (%) | Selectivity | Scalability | Reference |

|---|---|---|---|---|---|

| Ozone/Peroxy-based Oxidation | 1-Aminoadamantane, Ozone, Peracetic Acid | 85–95% | High | Industrial | |

| Direct Nitration | Adamantane, Nitronium Tetrafluoroborate | 66–74% | Moderate | Lab-scale | researchgate.net |

| Permanganate Oxidation | 1-Aminoadamantane, KMnO₄ | 70–75% | Moderate | Lab-scale | |

| Mixed-Acid Nitration | Adamantane, HNO₃/H₂SO₄ | 45–55% | Low | Limited |

Unique Structural Characteristics and Chemical Importance of 3-Nitroadamantan-1-ol within the Adamantane Scaffold

This compound is a bifunctional adamantane derivative featuring a hydroxyl (-OH) group and a nitro (-NO₂) group, each situated at a bridgehead position (positions 1 and 3, respectively). This specific 1,3-disubstitution pattern on the rigid adamantane framework imparts distinct chemical properties. The presence of the electron-withdrawing nitro group and the polar hydroxyl group on the otherwise nonpolar hydrocarbon cage creates a molecule with unique reactivity. The primary chemical importance of this compound lies in its role as a versatile synthetic intermediate. researchgate.netresearchgate.net It is a key precursor in the synthesis of 3-aminoadamantan-1-ol (B132026), a valuable building block for pharmaceuticals. kaimosi.comlookchem.comontosight.ai The reduction of the nitro group in this compound to an amino group is a critical transformation that has been reported in several synthetic routes. researchgate.netresearchgate.net Furthermore, the hydroxyl group can be subjected to further reactions, such as esterification, to create other derivatives like 3-nitroadamantan-1-yl nitrate (B79036). lookchem.com This bifunctionality allows for sequential and selective modifications, making it a valuable node in the synthesis of more complex adamantane-based structures.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 67496-92-8 | kaimosi.comlookchem.com |

| Molecular Formula | C₁₀H₁₅NO₃ | google.com |

| Molecular Weight | 197.23 g/mol | Calculated |

| Appearance | Solid (Typical for adamantane derivatives) |

Current Research Landscape and Unexplored Avenues Pertaining to this compound

The current research landscape for this compound is primarily focused on its application as a synthetic intermediate. Several patents and research articles describe its synthesis and subsequent conversion to 3-aminoadamantan-1-ol. researchgate.netresearchgate.netgoogle.comgoogle.com This downstream product, 3-aminoadamantan-1-ol, is a crucial component in the industrial synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. kaimosi.comlookchem.com Therefore, research often centers on optimizing the reduction of the nitro group to achieve high yields and purity for pharmaceutical manufacturing. researchgate.net

Despite its established role as an intermediate, several avenues pertaining to this compound remain largely unexplored. There is limited information on the direct biological activity of the compound itself. Given that many adamantane derivatives exhibit pharmacological properties, investigating the potential antiviral, antibacterial, or other bio-activities of this compound could be a fruitful area of research. researchgate.net Another unexplored avenue is its use as a building block in materials science. The rigid scaffold with two distinct functional groups could be polymerized or incorporated into larger supramolecular assemblies to create materials with novel thermal, mechanical, or electronic properties, a strategy that has been applied to other polyfunctional adamantanes. researchgate.netresearchgate.net Further studies could also focus on the selective reactions of either the nitro or the hydroxyl group, leading to a wider array of di- and tri-substituted adamantane derivatives that are otherwise difficult to synthesize.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research involving this compound can be summarized into three main areas:

Synthetic Methodology and Optimization: A major goal is the development of efficient, cost-effective, and environmentally benign synthetic routes to produce this compound and its derivatives. This includes improving the yield and selectivity of the nitration and hydroxylation steps on the adamantane core and optimizing the reduction of the nitro group to the amine. researchgate.netgoogle.com

Elucidation of Reactivity and Mechanisms: The compound serves as an excellent model substrate for studying the chemical reactivity of bifunctional cage hydrocarbons. Research can aim to understand the interplay between the hydroxyl and nitro groups, explore selective functionalization at either site, and investigate the mechanisms of its transformations, such as its conversion to 3-nitroadamantan-1-yl nitrate. lookchem.com

Development of Novel Molecules and Materials: A forward-looking objective is to utilize this compound as a foundational building block for new applications. This includes designing and synthesizing novel pharmaceutical leads, creating advanced polymers with high stability, or developing unique ligands for catalysis, leveraging the compound's rigid structure and dual functionality. rsc.orgresearchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO3 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

3-nitroadamantan-1-ol |

InChI |

InChI=1S/C10H15NO3/c12-10-4-7-1-8(5-10)3-9(2-7,6-10)11(13)14/h7-8,12H,1-6H2 |

InChI Key |

NOMFDAFFPMKYQB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)[N+](=O)[O-] |

Origin of Product |

United States |

Computational and Theoretical Investigations of 3 Nitroadamantan 1 Ol Chemistry

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for studying the electronic structure and energetics of molecules. longdom.orgeurjchem.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and geometric parameters. researchgate.net For 3-Nitroadamantan-1-ol, these calculations elucidate the intrinsic properties of the molecule, independent of environmental effects.

The chemical reactivity and physical properties of this compound are largely dictated by its nitro (-NO₂) and hydroxyl (-OH) functional groups attached to the rigid adamantane (B196018) scaffold. Quantum chemical calculations can precisely map the electron density distribution across the molecule.

The nitro group is strongly electron-withdrawing, which significantly influences the electronic environment of the adamantane cage. DFT calculations can quantify this effect by calculating atomic charges and mapping the electrostatic potential (ESP). The ESP surface would show a region of high positive potential around the nitro group and the adjacent carbon atom, indicating an electron-deficient area susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitro group would exhibit negative potential.

The hydroxyl group, while also electronegative, can act as both a hydrogen bond donor and acceptor. Its electronic influence is less pronounced than the nitro group but still plays a key role in intermolecular interactions. Ab initio and DFT calculations are used to determine properties such as bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data for validation. eurjchem.com

Table 1: Calculated Electronic Properties of Functional Groups in this compound (Illustrative)

| Property | Nitro Group (-NO₂) | Hydroxyl Group (-OH) | Method/Basis Set |

|---|---|---|---|

| Mulliken Atomic Charge (Nitrogen) | +0.45 to +0.60 | N/A | B3LYP/6-311+G(d,p) |

| Mulliken Atomic Charge (Oxygen) | -0.35 to -0.50 | -0.65 to -0.80 | B3LYP/6-311+G(d,p) |

| Dipole Moment Contribution (Debye) | ~3.5 - 4.0 D | ~1.5 - 2.0 D | B3LYP/6-311+G(d,p) |

Note: This data is illustrative and represents typical values obtained from quantum chemical calculations for similar functional groups.

While the adamantane core is exceptionally rigid, the substituent groups (-NO₂ and -OH) can rotate around their single bonds to the cage. This rotation gives rise to different conformational isomers (rotamers). Although the energy differences between these rotamers are typically small, they can be significant in determining the molecule's preferred shape and its interactions with other molecules. researchgate.netsemanticscholar.org

Computational methods are used to explore the potential energy surface (PES) associated with the rotation of these groups. By systematically changing the dihedral angles and calculating the corresponding energy, a conformational landscape can be mapped. mdpi.com The points of lowest energy on this landscape correspond to the most stable conformers (energetic minima). The energy barriers between these minima, representing transition states for rotation, can also be calculated. For this compound, the primary degrees of freedom are the rotation around the C-N and C-O bonds. Due to the steric bulk of the adamantane cage, certain rotational positions may be energetically unfavorable. researchgate.net

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

The synthesis of substituted adamantanes often involves electrophilic substitution. The nitration of 1-adamantanol (B105290) to form this compound is a key example. The adamantane cage has two types of carbon atoms: tertiary (bridgehead) and secondary (methylene bridge). Experimental results show that electrophilic substitution, such as nitration, occurs preferentially at the bridgehead positions. rsc.org

Computational modeling can explain this regioselectivity. The mechanism of nitration can involve the attack of a nitronium ion (NO₂⁺). masterorganicchemistry.com Calculations of the transition states for attack at both the bridgehead (tertiary) and methylene (B1212753) (secondary) positions would show a significantly lower activation energy for the bridgehead position. This is because the resulting carbocation intermediate is tertiary and thus more stable. Some studies suggest a mechanism involving initial hydrogen abstraction by nitrogen trioxide, followed by the coupling of the adamantyl radical with nitrogen dioxide. rsc.org Theoretical modeling of this radical pathway can also be performed to compare its energetic feasibility against the ionic pathway.

Beyond identifying the most likely reaction pathway, computational chemistry can provide quantitative data on reaction kinetics and thermodynamics. For a given transformation, such as the reduction of the nitro group in this compound to an amino group, the change in Gibbs free energy (ΔG) determines the thermodynamic favorability of the reaction.

Transition State Theory (TST) allows for the calculation of reaction rate constants from the computed activation energy (the energy difference between the reactant and the transition state). These theoretical kinetic parameters can be invaluable for optimizing reaction conditions, such as temperature and pressure.

Table 2: Illustrative Calculated Thermodynamic and Kinetic Data for the Reduction of this compound to 3-Aminoadamantan-1-ol (B132026)

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -250 to -300 kJ/mol | Highly exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG) | -270 to -320 kJ/mol | Thermodynamically very favorable (spontaneous) |

Note: Values are representative for a typical catalytic hydrogenation and would vary based on the specific mechanism and computational level of theory.

Molecular Dynamics Simulations for Understanding Solvent Effects and Reaction Environments

While quantum chemical calculations are excellent for modeling molecules in the gas phase (in isolation), most chemical reactions occur in a solvent. Molecular Dynamics (MD) simulations are a computational method that models the physical movements of atoms and molecules over time. nih.gov

For this compound, MD simulations can provide insight into how solvent molecules arrange themselves around the solute. This solvation shell can stabilize or destabilize certain conformers or transition states, thereby influencing reaction outcomes. For instance, in a polar protic solvent like water or ethanol, the hydroxyl group would form strong hydrogen bonds with the solvent, affecting its rotational freedom. The bulky, nonpolar adamantane cage would favor nonpolar solvents. MD simulations can model these interactions explicitly, providing a more realistic picture of the molecule's behavior in solution. nih.gov By combining quantum mechanics with molecular mechanics (QM/MM methods), a reaction can be simulated within a solvent box, allowing for the study of how the dynamic solvent environment affects the reaction energy profile and mechanism.

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. wikipedia.orgepfl.ch This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The energy and spatial distribution of these frontier orbitals are crucial in determining the nature and outcome of chemical reactions. taylorandfrancis.comacs.org Generally, the HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character.

In the case of this compound, the rigid adamantane cage is functionalized with two groups possessing opposing electronic effects: an electron-withdrawing nitro group (-NO₂) and an electron-donating hydroxyl group (-OH). These substituents significantly influence the electronic landscape of the adamantane core and, consequently, its frontier orbitals.

The hydroxyl group, being an electron-donating group, would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the strongly electron-withdrawing nitro group would lower the energy of both the HOMO and the LUMO, increasing the molecule's electrophilicity and making it more reactive towards nucleophiles. taylorandfrancis.com

Computational studies on related adamantane derivatives have shown that functionalization significantly alters the electronic properties of the cage structure. nih.govnih.gov For this compound, theoretical calculations would likely show that the HOMO is localized near the hydroxyl group and the adjacent bridgehead carbons, while the LUMO would be predominantly centered around the nitro group. This distribution would predict that electrophilic attack is most likely to occur at the hydroxyl-substituted end of the molecule, while nucleophilic attack would be directed towards the carbon atom bearing the nitro group.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of both electron-donating and electron-withdrawing groups on the adamantane scaffold would likely result in a reduced HOMO-LUMO gap compared to unsubstituted adamantane, suggesting enhanced reactivity.

To illustrate the application of FMO theory, a hypothetical set of calculated frontier orbital energies for this compound and related compounds is presented in the table below. Such data would be generated using quantum chemical calculations, for instance, at the B3LYP/6-31G* level of theory, which has been used for computational studies of adamantane derivatives. researchgate.net

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Adamantane | -7.50 | 1.50 | 9.00 | Low |

| 1-Adamantanol | -7.20 | 1.40 | 8.60 | Moderate nucleophilicity |

| 1-Nitroadamantane | -8.00 | -1.00 | 7.00 | Moderate electrophilicity |

| This compound | -7.80 | -0.80 | 7.00 | Enhanced reactivity towards both electrophiles and nucleophiles |

Development and Refinement of Computational Models for Nitro- and Hydroxy-Adamantane Chemistry

The development of accurate and reliable computational models is essential for understanding and predicting the chemical behavior of functionalized adamantanes like this compound. Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of such molecules. nih.govrsc.org The choice of the functional and basis set is critical for obtaining meaningful results. For instance, the B3LYP functional combined with a Pople-style basis set like 6-311+G** has been effectively used for investigating nitro-polycyclic aromatic hydrocarbons. nih.gov

For nitro- and hydroxy-adamantane chemistry, computational models need to accurately account for several factors:

The rigid cage structure: The inherent strain and unique geometry of the adamantane core must be correctly represented. researchgate.net

Electronic effects of substituents: The models must precisely capture the electron-donating nature of the hydroxyl group and the electron-withdrawing character of the nitro group, including their influence on the charge distribution and reactivity of the adamantane framework. nih.gov

Intramolecular interactions: Potential hydrogen bonding between the hydroxyl and nitro groups, mediated through the rigid cage, could influence the molecule's conformation and reactivity.

Solvent effects: For reactions in solution, the inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial for accurate energy calculations.

Refinement of these computational models would involve benchmarking against experimental data, where available. For instance, calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the accuracy of the chosen theoretical method. nih.gov Similarly, predicted reaction pathways and activation energies can be compared with experimental kinetic data.

A systematic approach to refining computational models for this class of compounds could involve a comparative study of different DFT functionals and basis sets. The table below presents a hypothetical comparison of computational methods for calculating the dipole moment and HOMO-LUMO gap of this compound, which are sensitive indicators of the accuracy of the electronic structure description.

| Method | Basis Set | Calculated Dipole Moment (Debye) | Calculated HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B3LYP | 6-31G* | 4.50 | 7.20 |

| B3LYP | 6-311+G | 4.65 | 7.00 |

| M06-2X | 6-311+G | 4.75 | 7.50 |

| ωB97X-D | def2-TZVP | 4.70 | 7.40 |

By comparing the results from different levels of theory, researchers can select the most cost-effective method that provides the desired accuracy for predicting the properties and reactivity of this compound and related compounds. These refined models can then be used to explore reaction mechanisms, design new derivatives with tailored properties, and understand their behavior in various chemical environments. nih.gov

Structure Reactivity Relationship Studies of 3 Nitroadamantan 1 Ol Derivatives and Analogues

Systematic Modification of Substituents on the Adamantane (B196018) Core and their Impact on Reactivity

The reactivity of the 3-nitroadamantan-1-ol core can be systematically modulated by introducing additional substituents or by modifying the existing nitro and hydroxyl groups. The bridgehead positions (C-5, C-7) and the secondary bridge positions (C-2, C-4, C-6, C-8, C-9, C-10) are all potential sites for further functionalization.

The introduction of alkyl groups at the remaining bridgehead positions (C-5 and C-7) would primarily exert a +I (inductive) effect, increasing the electron density of the adamantane cage. This, in turn, can influence the rates of reactions sensitive to the electronic nature of the adamantane core. For instance, in reactions proceeding through a carbocationic intermediate at one of the bridgehead positions, the presence of electron-donating alkyl groups would be expected to stabilize the carbocation and accelerate the reaction rate.

Conversely, the introduction of further electron-withdrawing groups, such as halogens or cyano groups, would further deactivate the adamantane core towards electrophilic attack and destabilize any developing positive charge. The impact of such modifications on the reactivity of the nitro and hydroxyl groups would depend on their position relative to these groups.

The reactivity at the bridgehead positions of adamantane is highly dependent on the nature of the substituents at other positions. The initial functionalization of adamantane often involves halogenation at the bridgehead positions, which proceeds via carbocationic intermediates. researchgate.net The stability of these intermediates, and thus the reactivity of a given bridgehead position, is influenced by the electronic effects of existing substituents. ucsb.edu

Below is a table illustrating the expected qualitative impact of various substituents at the C-5 position on the reactivity at the C-1 position (bearing the hydroxyl group) of the this compound scaffold.

| Substituent at C-5 | Electronic Effect | Expected Impact on Carbocation Stability at C-1 | Predicted Effect on Reaction Rate (for reactions involving C-1 carbocation) |

| -CH₃ | Electron-donating (+I) | Increased stability | Increase |

| -H | Neutral (Reference) | Baseline | Baseline |

| -Br | Electron-withdrawing (-I) | Decreased stability | Decrease |

| -CN | Strongly electron-withdrawing (-I) | Significantly decreased stability | Significant decrease |

Electronic and Steric Effects of the Nitro and Hydroxyl Groups on Reaction Pathways and Selectivity

The nitro and hydroxyl groups at the 1 and 3 positions of the adamantane cage exert profound electronic and steric effects that dictate the molecule's reactivity. The hydroxyl group is generally considered an electron-donating group through resonance (+R effect) in aromatic systems, but in the saturated adamantane system, its influence is primarily inductive (-I effect due to the electronegativity of oxygen) and through-space electronic effects. The nitro group is a strong electron-withdrawing group (-I effect).

The opposing electronic nature of these two groups creates a polarized adamantane core. The strong -I effect of the nitro group at C-3 will decrease the electron density across the cage, making the bridgehead protons less susceptible to abstraction and the bridgehead carbons more electrophilic. This deactivating effect would be transmitted through the rigid sigma framework of the adamantane cage. acs.org For example, any reaction at the C-1 position that involves the formation of a carbocation (e.g., solvolysis of a derivative) would be significantly retarded by the presence of the nitro group at C-3.

Conversely, the hydroxyl group at C-1 can influence the reactivity at the C-3 position. While its inductive effect is withdrawing, it is less pronounced than that of the nitro group. The hydroxyl group can also participate in reactions itself, such as esterification or etherification, and its reactivity will be modulated by the deactivating effect of the nitro group.

Steric effects are also crucial in the chemistry of adamantane derivatives. researchgate.netnih.gov While the bridgehead positions are relatively unhindered, the bulky nature of the adamantane cage itself can influence the approach of reagents. The nitro and hydroxyl groups are not excessively large, but their presence can influence the stereoselectivity of reactions at adjacent positions. For instance, in the reduction of a ketone at the C-2 position of a 1,3-disubstituted adamantane, the substituents at C-1 and C-3 can direct the approach of the reducing agent to one of the two faces of the carbonyl group. researchgate.net

The interplay of these electronic and steric effects can be summarized as follows:

| Feature | Electronic Effect | Steric Effect | Impact on Reactivity |

| -NO₂ Group | Strong -I (electron-withdrawing) | Moderate bulk | Deactivates the cage towards electrophilic attack; destabilizes carbocations. |

| -OH Group | -I (electron-withdrawing) | Moderate bulk | Can be derivatized; its nucleophilicity is reduced by the -NO₂ group. |

Synthesis and Reactivity of Heterocyclic and Polycyclic Analogues Incorporating Nitro and Hydroxyl Functions

The adamantane scaffold can be incorporated into larger heterocyclic and polycyclic systems, and the presence of nitro and hydroxyl functionalities on the adamantane core can be leveraged in the synthesis of such analogues. For instance, the hydroxyl group of this compound can serve as a nucleophile or be converted into a good leaving group to facilitate the formation of a heterocyclic ring.

One synthetic strategy could involve the reduction of the nitro group to an amino group, yielding 3-aminoadamantan-1-ol (B132026). This bifunctional intermediate, with a nucleophilic amino group and a hydroxyl group, is a versatile precursor for the synthesis of various heterocyclic systems. For example, condensation reactions of 3-aminoadamantan-1-ol with dicarbonyl compounds or their equivalents could lead to the formation of adamantane-annulated diazepines or other nitrogen-containing heterocycles.

The synthesis of adamantane-containing heterocycles is an active area of research, with methods being developed to append various heterocyclic moieties to the adamantane core. tsu.geuobaghdad.edu.iqresearchgate.netasianpubs.org The reactivity of these heterocyclic analogues would be influenced by both the electronic properties of the adamantane substituents and the nature of the heterocyclic ring. A nitro group on the adamantane core would generally reduce the basicity of any nitrogen atoms in the attached heterocyclic ring due to its strong electron-withdrawing nature.

Polycyclic analogues can be constructed by building additional ring systems onto the adamantane framework. For example, the functional groups of this compound could be elaborated into chains that can then be cyclized to form new rings fused to the adamantane core. The inherent rigidity of the adamantane unit would impart a defined three-dimensional structure to these larger polycyclic systems.

Influence of Cage Strain and Rigidity on Reaction Kinetics and Mechanisms

The adamantane molecule is often considered to be nearly strain-free, resembling a fragment of a diamond lattice. However, the rigid C-C framework and fixed bond angles have significant consequences for its reactivity. This rigidity is a key factor in the stability of carbocations at the bridgehead positions. Unlike in more flexible systems, the bridgehead carbocation in adamantane cannot achieve a planar geometry, which would be ideal for sp² hybridization. Despite this, the adamantyl carbocation is surprisingly stable, a phenomenon attributed to hyperconjugation and the distribution of positive charge through the sigma framework. nih.gov

Kinetic studies of solvolysis reactions of adamantyl derivatives have been instrumental in understanding the transmission of electronic effects through the rigid cage. The rate of solvolysis of 1-adamantyl derivatives is highly sensitive to substituents at the 3-position. A strongly deactivating group like the nitro group in this compound would lead to a dramatically slower solvolysis rate for a leaving group at the C-1 position compared to unsubstituted 1-adamantanol (B105290).

The rigid nature of the adamantane cage also influences the mechanism of reactions. Rearrangements that are common in other carbocationic systems are often suppressed in adamantane chemistry because the cage structure prevents the necessary orbital overlap for such rearrangements to occur. Reactions therefore tend to proceed with high selectivity at the site of initial functionalization.

Emerging Research Frontiers and Unexplored Potentials of 3 Nitroadamantan 1 Ol in Chemical Science

Development of Novel and Sustainable Synthetic Routes to Bridgehead Nitroadamantanols

The synthesis of bridgehead-substituted adamantanes, such as 3-nitroadamantan-1-ol, presents unique challenges due to the inherent stability and specific reactivity of the adamantane (B196018) cage. Traditional synthetic methods often rely on harsh reaction conditions and multi-step procedures. However, the growing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic routes. rsc.orgnih.govrsc.org

One promising approach involves the direct C-H functionalization of adamantane. nih.gov Advances in this area have highlighted the use of various catalysts to selectively activate the strong C-H bonds of the adamantane framework. nih.gov For the synthesis of this compound, a potential sustainable route could involve a one-pot reaction combining selective hydroxylation and nitration. Research on the selective hydroxylation of adamantane and its derivatives has explored various catalytic systems, including those based on transition metals. researchgate.net

Another avenue for sustainable synthesis lies in the nitroxylation of adamantane derivatives. Studies on the reaction of adamantane derivatives with nitric acid in acetic anhydride (B1165640) have shown the formation of nitroxyadamantanes, which can be precursors to nitroadamantanols. researchgate.net The use of milder nitrating agents and solvent-free conditions or recyclable solvents could significantly improve the environmental footprint of these syntheses. Microwave-assisted organic synthesis is another green chemistry tool that could be explored to accelerate reaction times and improve yields for the synthesis of bridgehead nitroadamantanols. nih.gov

| Synthetic Approach | Key Features | Potential Advantages | Reference |

| Direct C-H Functionalization | Catalytic activation of adamantane C-H bonds | Fewer synthetic steps, higher atom economy | nih.gov |

| One-Pot Hydroxylation and Nitration | Combination of multiple reaction steps in a single vessel | Reduced waste, time, and energy consumption | researchgate.net |

| Nitroxylation of Adamantane Derivatives | Use of nitric acid/acetic anhydride or other nitrating systems | Potential for controlled functionalization | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions | Faster reaction times, potentially higher yields | nih.gov |

Exploration of this compound and its Derivatives as Catalytic Agents or Ligands in Organic Synthesis

The unique three-dimensional structure of the adamantane cage can impart valuable properties to catalysts and ligands, such as steric bulk and thermal stability. While the catalytic applications of this compound itself have not been extensively explored, its functional groups—a hydroxyl and a nitro group—offer handles for the synthesis of novel ligands for organometallic catalysis.

The hydroxyl group can be used to anchor the adamantane moiety to a metal center or a support. The nitro group, a strong electron-withdrawing group, can influence the electronic properties of a potential ligand, which in turn can modulate the catalytic activity of a metal complex. For instance, derivatives of this compound could be explored as ligands in cross-coupling reactions or asymmetric catalysis, where the rigid adamantane scaffold could create a well-defined chiral pocket around the metal center.

Furthermore, the field of organocatalysis could benefit from adamantane-containing molecules. The steric hindrance provided by the adamantane cage could be exploited to control the stereoselectivity of reactions. While direct evidence is currently lacking, the structural features of this compound suggest a promising, yet unexplored, area of research in catalysis.

Integration into Advanced Materials Science and Engineering (excluding biomedical applications)

The incorporation of the adamantane cage into polymers is known to enhance their thermal stability, glass transition temperature (Tg), and solubility. usm.eduacs.orgepa.gov The rigid and bulky nature of the adamantane unit disrupts polymer chain packing, leading to materials with improved processability and desirable physical properties. usm.edu

This compound, with its two functional groups, is a versatile building block for the synthesis of novel adamantane-containing polymers. The hydroxyl group can be readily used for polymerization reactions, such as the formation of polyesters or polyurethanes. The nitro group can be either retained to impart specific properties to the polymer or chemically modified to introduce other functionalities. For example, the nitro group could be reduced to an amine, which can then be used in the synthesis of polyamides or polyimides. rsc.org Adamantane-containing polyimides have shown excellent optical transparency and thermal properties, making them suitable for optoelectronic applications. rsc.org

The presence of the polar nitro group in polymers derived from this compound could also lead to materials with interesting dielectric properties or enhanced adhesion. Furthermore, the thermal decomposition of the nitro group at elevated temperatures could be exploited for the creation of porous materials. The potential applications of such adamantane-based materials are vast, ranging from high-performance coatings and adhesives to advanced composites and membranes.

| Polymer Type | Potential Monomer from this compound | Anticipated Properties | Reference |

| Polyesters | This compound (as a diol precursor after reduction of the nitro group) | Enhanced thermal stability, higher Tg | usm.eduacs.org |

| Polyurethanes | This compound | Improved mechanical properties and thermal resistance | usm.eduepa.gov |

| Polyamides/Polyimides | 3-Aminoadamantan-1-ol (B132026) (from reduction of this compound) | High thermal stability, excellent optical transparency | rsc.org |

Synergistic Interdisciplinary Research Leveraging Theoretical Chemistry and Advanced Spectroscopy

A comprehensive understanding of the structure, reactivity, and properties of this compound requires a synergistic approach that combines theoretical chemistry and advanced spectroscopic techniques.

Theoretical Chemistry: Computational methods, particularly Density Functional Theory (DFT), can provide valuable insights into the molecular and electronic structure of this compound. researchgate.netaps.orgnih.govmdpi.comnih.gov DFT calculations can be used to predict its optimized geometry, vibrational frequencies (for interpretation of IR spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is crucial for understanding the molecule's reactivity and potential for use in electronic materials. Furthermore, computational studies can help in elucidating reaction mechanisms for its synthesis and functionalization, thereby guiding experimental efforts. weizmann.ac.il

Advanced Spectroscopy: A combination of spectroscopic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the adamantane framework and the positions of the substituents. The chemical shifts and coupling patterns provide detailed structural information. youtube.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups, with characteristic absorption bands expected for the hydroxyl (O-H stretch) and nitro (N-O stretches) groups. youtube.comlibretexts.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can further confirm the structure of the molecule.

Photoelectron Spectroscopy (PES): Gas-phase PES can provide direct information about the ionization energies and electronic structure of functionalized adamantanes, which can be correlated with theoretical calculations. rsc.orgresearchgate.net

The integration of theoretical predictions with experimental spectroscopic data allows for a more robust and detailed understanding of the properties of this compound. nih.gov

| Spectroscopic Technique | Expected Information for this compound | Reference |

| ¹H and ¹³C NMR | Confirmation of adamantane skeleton and substituent positions. | youtube.comlibretexts.org |

| IR Spectroscopy | Identification of O-H and N-O stretching vibrations. | youtube.comlibretexts.org |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | nih.gov |

| Photoelectron Spectroscopy | Measurement of ionization energies and electronic structure. | rsc.orgresearchgate.net |

Identification of Unanswered Questions and Future Directions in Nitroadamantane Chemistry and Methodologies

Despite its potential, the chemistry of this compound remains largely in its infancy. This presents a fertile ground for future research, with numerous unanswered questions and exciting directions to explore.

Unanswered Questions:

What are the most efficient and sustainable methods for the selective synthesis of this compound in high yield?

What is the full scope of the reactivity of the nitro and hydroxyl groups on the adamantane scaffold, and can they be selectively functionalized?

Can this compound or its derivatives exhibit catalytic activity in known or novel organic transformations?

What are the precise effects of incorporating this compound into different polymer backbones on their thermal, mechanical, and optical properties?

What are the detailed electronic and photophysical properties of this compound, and can they be tuned for specific applications?

Future Directions:

Development of Green Synthetic Protocols: A primary focus should be on developing scalable and environmentally benign synthetic routes to this compound and other bridgehead nitroadamantanols. rsc.org

Exploration of Catalytic Potential: Systematic investigation into the use of this compound derivatives as ligands in transition metal catalysis and as organocatalysts is warranted.

Design of Novel Materials: The synthesis and characterization of new polymers and materials derived from this compound could lead to the discovery of materials with unique and valuable properties for a range of applications.

In-depth Physicochemical Studies: A thorough investigation of the fundamental physicochemical properties of this compound using a combination of advanced spectroscopic and computational methods will provide a solid foundation for its future applications.

Expansion of Nitroadamantane Chemistry: The knowledge gained from studying this compound can be extended to the exploration of other polyfunctionalized nitroadamantanes, opening up new avenues in adamantane chemistry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 3-Nitroadamantan-1-ol in laboratory settings?

- Answer : For safe handling, use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters for high-risk exposure), chemical-resistant gloves, and full-body suits to prevent dermal/ocular contact. Ensure local exhaust ventilation and avoid dust generation. Emergency protocols include 15-minute flushing for eye/skin exposure and immediate medical consultation .

Q. How can researchers assess the thermal stability and decomposition pathways of this compound under varying experimental conditions?

- Answer : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and exothermic events. Analyze gaseous byproducts (e.g., NOx, CO) via GC-MS. Compare results with structurally similar compounds like 1-Nitroadamantane to infer stability trends .

Q. Which spectroscopic techniques provide optimal structural characterization and purity assessment for this compound synthesis products?

- Answer : Employ multi-nuclear NMR (¹H, ¹³C) to confirm regiochemistry, IR spectroscopy for functional group verification (NO2: 1520–1350 cm⁻¹; OH: 3600–3200 cm⁻¹), and HRMS for molecular formula validation. Purity quantification requires HPLC-UV/ELSD with C18 columns .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions between reported physicochemical properties of nitroadamantane derivatives across studies?

- Answer : Conduct tiered validation:

- Phase 1 : Replicate experiments under identical conditions (e.g., solubility, logP).

- Phase 2 : Isolate variables (e.g., purity via HPLC, solvent effects).

- Phase 3 : Perform round-robin testing across labs with standardized protocols. Meta-analyses should prioritize data from ISO 17025-compliant studies .

Q. How should researchers design toxicity profiling studies for this compound given limited existing toxicological data?

- Answer : Implement a tiered approach:

- Tier 1 : OECD 423 acute oral toxicity screening in rodents.

- Tier 2 : Ames test (OECD 471) and micronucleus assay (OECD 487) for genotoxicity.

- Tier 3 : 28-day repeated dose study (OECD 407) focusing on neurotoxic effects. Include in vitro hepatocyte/renal models .

Q. What experimental strategies optimize the synthetic yield of this compound while minimizing byproduct formation?

- Answer : Apply design of experiments (DoE) to nitration parameters (HNO3/H2SO4 ratios, temperature gradients). Use inline FTIR for real-time monitoring. Purify via fractional crystallization (ethyl acetate/hexane) and silica gel chromatography .

Methodological Notes

- Data Contradiction Analysis : Use systematic replication and controlled variable isolation to address discrepancies in stability or reactivity reports .

- Analytical Validation : Cross-validate spectroscopic data with NIST-standard references to ensure accuracy .

- Safety Compliance : Align PPE and handling protocols with OSHA/CEN standards for nitrated adamantanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.